molecular formula C15H14O4 B1619010 Furacrinic acid CAS No. 23580-33-8

Furacrinic acid

Cat. No.: B1619010
CAS No.: 23580-33-8
M. Wt: 258.27 g/mol
InChI Key: DLTWLXUYSLIIQN-UHFFFAOYSA-N
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Description

Furacrinic acid is a compound classified under the category of antibacterial and anti-inflammatory agents . It is known for its potential therapeutic applications and is often studied for its unique chemical properties and biological activities.

Mechanism of Action

In the context of a bioactive compound, this would involve understanding how the compound interacts with biological systems. This could include its targets in the body, its effects on cellular or physiological processes, and its overall therapeutic or toxic effects .

Safety and Hazards

This involves understanding the compound’s toxicity, potential health effects, safety precautions, and proper handling and disposal methods .

Future Directions

This could include potential applications, ongoing research, and areas where further study is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furacrinic acid can be synthesized through various methods. One common approach involves the oxidation of furfural, a furan derivative, using strong oxidizing agents such as potassium dichromate. This process yields furoic acid, which can then be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Furacrinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium dichromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other organic solvents.

Major Products Formed: The major products formed from these reactions include various furan derivatives, which are valuable in the synthesis of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWLXUYSLIIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178217
Record name Furacrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23580-33-8
Record name Furacrinic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furacrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURACRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO15Q907ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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